2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 573949-69-6) features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 4-fluorophenyl moiety. A sulfanyl bridge connects this triazole ring to an acetamide group, which is further substituted with a 3-fluoro-4-methylphenyl group (Figure 1) . This structure is designed to optimize interactions with biological targets, leveraging electron-withdrawing fluorine atoms and hydrophobic methyl groups to enhance binding affinity and metabolic stability.
For example, triazole derivatives with fluorinated aryl groups have demonstrated inhibitory activity against reverse transcriptase (RT) in HIV-1 , while similar acetamides exhibit anti-exudative properties comparable to diclofenac .
Properties
Molecular Formula |
C17H15F2N5OS |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15F2N5OS/c1-10-2-7-13(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
OXKMOZFRGXHFTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens
Biological Activity
The compound 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a novel derivative of the triazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.39 g/mol. The structure incorporates a triazole ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15F2N5OS |
| Molecular Weight | 364.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | To be determined |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antifungal Activity : The triazole ring inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts fungal growth and viability.
- Antibacterial Effects : The compound exhibits antibacterial properties by interfering with bacterial enzyme functions, leading to cell death.
- Anticancer Potential : Research indicates that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. It has shown effectiveness against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antifungal and Antibacterial Studies
In studies involving various triazole derivatives, compounds similar to This compound have demonstrated significant antifungal and antibacterial activities. For instance:
- EC50 Values : Compounds in this class have shown EC50 values in the nanomolar range against resistant fungal strains, indicating potent antifungal properties .
- Bacterial Inhibition : The activity against Gram-positive and Gram-negative bacteria has been noted, with some compounds outperforming standard treatments such as fluconazole and chloramphenicol .
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives through various mechanisms:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Acetamides
Key Observations:
Electron-Withdrawing Groups Enhance Activity :
- The target compound’s 4-fluorophenyl group (vs. 4-chlorophenyl in ) may improve metabolic stability due to fluorine’s smaller size and stronger electronegativity .
- Compounds with nitro (AM31) or chloro (KA3) groups exhibit enhanced RT inhibition or antimicrobial activity, respectively .
Anti-Exudative Activity :
- Derivatives with furan-2-yl substituents () show comparable efficacy to diclofenac (8 mg/kg), suggesting that the target compound’s 4-fluorophenyl group could similarly modulate inflammation .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
